molecular formula C12H17NO B12316460 (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine

(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine

Cat. No.: B12316460
M. Wt: 191.27 g/mol
InChI Key: BTWFXNJRCRIXES-UHFFFAOYSA-N
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Description

(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is a chemical compound with the molecular formula C12H17NO It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with a suitable amine source. One common method involves the use of reductive amination, where the benzopyran derivative is reacted with formaldehyde and an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural compounds makes it a useful tool for probing biological systems.

Medicine

In medicine, derivatives of this compound are being investigated for their pharmacological properties. They may serve as lead compounds for the development of new therapeutic agents targeting various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved often include signal transduction and metabolic processes, where the compound modulates the activity of key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2,2-dimethyl-3,4-dihydrochromen-4-yl)methanamine

InChI

InChI=1S/C12H17NO/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)14-12/h3-6,9H,7-8,13H2,1-2H3

InChI Key

BTWFXNJRCRIXES-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)CN)C

Origin of Product

United States

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